

# Spectroscopic Profile of 2-((2-Amino-4-nitrophenyl)amino)ethanol: A Technical Guide

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: 2-((2-Amino-4-nitrophenyl)amino)ethanol

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This technical guide provides a comprehensive overview of the spectroscopic characteristics of **2-((2-Amino-4-nitrophenyl)amino)ethanol** (CAS Number: 56932-44-6). Due to the limited availability of public experimental spectra for this specific compound, this guide presents predicted spectroscopic data based on its chemical structure and data from analogous compounds. It also outlines detailed experimental protocols for acquiring such data, serving as a valuable resource for researchers involved in the synthesis, characterization, and application of this molecule.

## Chemical Structure and Properties

- IUPAC Name: **2-((2-Amino-4-nitrophenyl)amino)ethanol**
- Synonyms: N1-(2-Hydroxyethyl)-4-nitro-o-phenylenediamine, HC Yellow No. 5
- CAS Number: 56932-44-6[1]
- Molecular Formula: C<sub>8</sub>H<sub>11</sub>N<sub>3</sub>O<sub>3</sub>[1]
- Molecular Weight: 197.19 g/mol [1]

## Predicted Spectroscopic Data

The following tables summarize the predicted spectroscopic data for **2-((2-Amino-4-nitrophenyl)amino)ethanol** based on the analysis of its functional groups (primary and secondary aromatic amines, a primary alcohol, and a nitroaromatic ring).

**Table 1: Predicted  $^1\text{H}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Multiplicity	Number of Protons	Assignment
~7.8 - 8.0	d	1H	Ar-H ortho to $\text{NO}_2$
~7.6 - 7.8	dd	1H	Ar-H ortho to NH and meta to $\text{NO}_2$
~6.8 - 7.0	d	1H	Ar-H ortho to $\text{NH}_2$ and meta to $\text{NO}_2$
~5.0 - 5.5	br s	2H	Ar- $\text{NH}_2$
~4.5 - 5.0	br s	1H	Ar-NH- $\text{CH}_2$
~3.7 - 3.9	t	2H	- $\text{CH}_2$ -OH
~3.3 - 3.5	t	2H	Ar-NH- $\text{CH}_2$ -
~2.0 - 3.0	br s	1H	-OH

Solvent: DMSO- $\text{d}_6$  d: doublet, dd: doublet of doublets, t: triplet, br s: broad singlet

**Table 2: Predicted  $^{13}\text{C}$  NMR Spectral Data**

Chemical Shift ( $\delta$ , ppm)	Assignment
~150 - 155	C-NH <sub>2</sub>
~145 - 150	C-NO <sub>2</sub>
~135 - 140	C-NH
~125 - 130	Ar-CH
~115 - 120	Ar-CH
~110 - 115	Ar-CH
~60 - 65	-CH <sub>2</sub> -OH
~45 - 50	Ar-NH-CH <sub>2</sub> -

Solvent: DMSO-d<sub>6</sub>

**Table 3: Predicted Infrared (IR) Spectral Data**

Wavenumber (cm <sup>-1</sup> )	Intensity	Assignment
3450 - 3300	Strong, Broad	O-H stretch (alcohol), N-H stretch (amines)
3100 - 3000	Medium	Aromatic C-H stretch
2950 - 2850	Medium	Aliphatic C-H stretch
1620 - 1590	Strong	N-H bend (amine), C=C stretch (aromatic)
1550 - 1475	Strong	N-O asymmetric stretch (nitro)
1350 - 1300	Strong	N-O symmetric stretch (nitro)
1300 - 1200	Medium	C-N stretch (aromatic amine)
1100 - 1000	Strong	C-O stretch (primary alcohol)

Sample Preparation: KBr pellet or ATR

**Table 4: Predicted Mass Spectrometry (MS) Data**

m/z	Relative Intensity (%)	Assignment
197	High	[M] <sup>+</sup> (Molecular Ion)
166	Medium	[M - CH <sub>2</sub> OH] <sup>+</sup>
151	Medium	[M - NO <sub>2</sub> ] <sup>+</sup>
135	High	[M - CH <sub>2</sub> OH - NO] <sup>+</sup>

Ionization Mode: Electron Ionization (EI)

**Table 5: Predicted UV-Vis Spectroscopic Data**

λ <sub>max</sub> (nm)	Molar Absorptivity (ε, L·mol <sup>-1</sup> ·cm <sup>-1</sup> )	Solvent	Assignment
~230 - 250	High	Ethanol	π → π* transition (aromatic system)
~380 - 420	Medium	Ethanol	n → π* transition (nitroaniline chromophore)

## Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of **2-((2-Amino-4-nitrophenyl)amino)ethanol**.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

- Instrumentation: A 400 MHz or higher field NMR spectrometer.
- Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d<sub>6</sub>).
- <sup>1</sup>H NMR Acquisition:
  - Acquire a one-dimensional proton spectrum.

- Typical parameters: 16-32 scans, a spectral width of 16 ppm, a relaxation delay of 1-2 seconds.
- Process the data with a line broadening of 0.3 Hz.
- Reference the spectrum to the residual solvent peak of DMSO-d<sub>6</sub> at 2.50 ppm.
- <sup>13</sup>C NMR Acquisition:
  - Acquire a one-dimensional carbon spectrum with proton decoupling.
  - Typical parameters: 1024-4096 scans, a spectral width of 240 ppm, a relaxation delay of 2-5 seconds.
  - Process the data with a line broadening of 1-2 Hz.
  - Reference the spectrum to the solvent peak of DMSO-d<sub>6</sub> at 39.52 ppm.

## Infrared (IR) Spectroscopy

- Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.
- Sample Preparation (KBr Pellet):
  - Grind 1-2 mg of the sample with approximately 100-200 mg of dry potassium bromide (KBr) in an agate mortar and pestle until a fine, uniform powder is obtained.
  - Transfer the powder to a pellet press and apply pressure to form a transparent or translucent pellet.
- Sample Preparation (Attenuated Total Reflectance - ATR):
  - Place a small amount of the solid sample directly onto the ATR crystal.
  - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
- Data Acquisition:

- Record the spectrum over a range of 4000-400  $\text{cm}^{-1}$ .
- Perform a background scan of the empty sample compartment or the clean ATR crystal before scanning the sample.
- Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

## Mass Spectrometry (MS)

- Instrumentation: A mass spectrometer with an electron ionization (EI) source, coupled to a gas chromatograph (GC) or with a direct insertion probe.
- Sample Introduction:
  - GC-MS: Dissolve the sample in a suitable volatile solvent (e.g., methanol, ethyl acetate) and inject it into the GC. Use a capillary column suitable for separating aromatic amines.
  - Direct Insertion Probe: Place a small amount of the solid sample in a capillary tube and insert it directly into the ion source.
- Data Acquisition:
  - EI Conditions: Use a standard electron energy of 70 eV.
  - Mass Range: Scan a mass-to-charge ( $m/z$ ) range of 40-500 amu.
  - The temperature of the ion source is typically maintained at 200-250  $^{\circ}\text{C}$ .

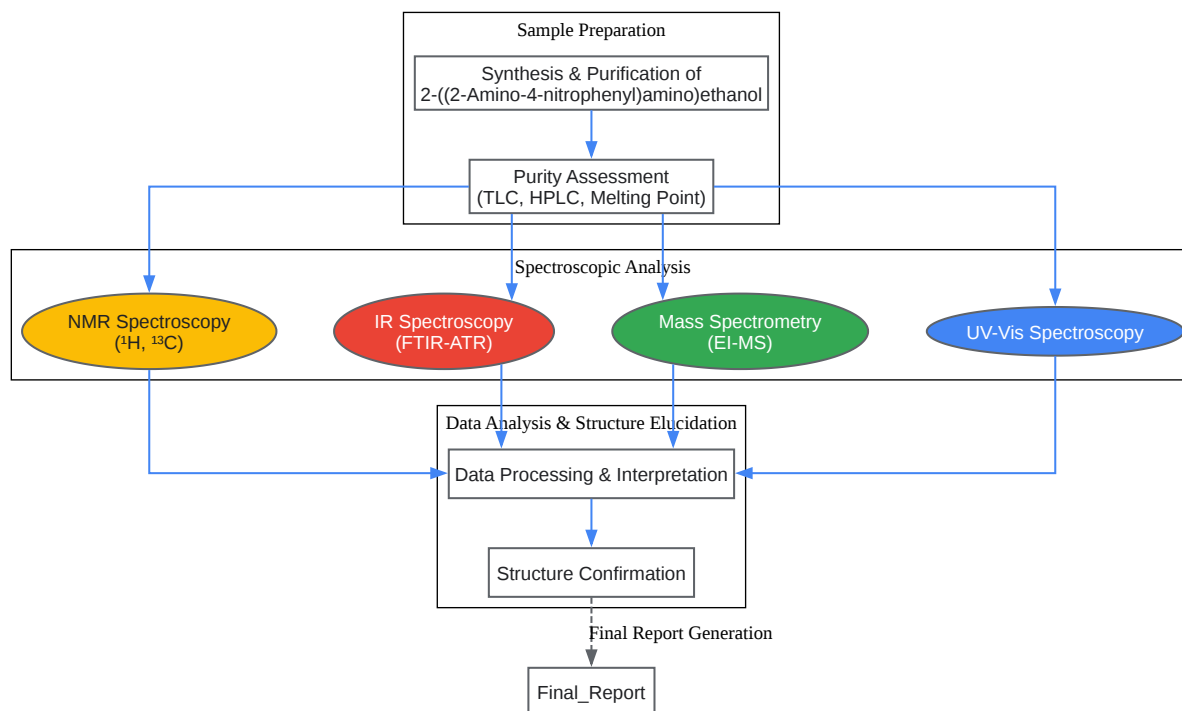
## UV-Visible (UV-Vis) Spectroscopy

- Instrumentation: A dual-beam UV-Vis spectrophotometer.
- Sample Preparation:
  - Prepare a stock solution of the compound in a UV-grade solvent such as ethanol or methanol at a concentration of approximately 1 mg/mL.
  - Dilute the stock solution to obtain a final concentration that gives an absorbance reading between 0.1 and 1.0. A typical concentration would be in the range of 1-10  $\mu\text{g/mL}$ .

- Data Acquisition:
  - Use a matched pair of quartz cuvettes (1 cm path length).
  - Use the pure solvent as a reference.
  - Scan the wavelength range from 200 to 700 nm.
  - Record the wavelengths of maximum absorbance ( $\lambda_{\text{max}}$ ).

## Visualization of Analytical Workflow

The following diagram illustrates a logical workflow for the comprehensive spectroscopic analysis of **2-((2-Amino-4-nitrophenyl)amino)ethanol**.



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Caption: Workflow for the spectroscopic characterization of a synthesized compound.



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## References

- 1. Substance Registry Services | US EPA [cdxapps.epa.gov]
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Phone: (601) 213-4426

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